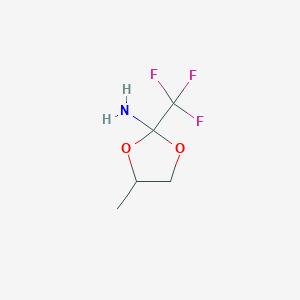![molecular formula C11H17N3O B2928967 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine CAS No. 2196211-69-3](/img/structure/B2928967.png)
2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine is a chemical compound that belongs to the class of pyrazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Green Synthesis Approaches
Pyrazine derivatives have been synthesized through green, solvent-free methods, offering environmentally friendly alternatives for the production of these compounds. For instance, pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines were synthesized via reactions that do not require solvents, indicating a move towards more sustainable chemical processes (Al-Matar et al., 2010).
Antibacterial Activities
Research on pyrazine derivatives has highlighted their potential as antibacterial agents. A study on 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives showed promising antibacterial activity, suggesting their potential in developing new antimicrobial compounds (Foks et al., 2005).
Corrosion Inhibition
Pyrazine compounds, such as 2-methylpyrazine, have been investigated for their corrosion inhibition properties, offering potential applications in protecting metals against corrosion. This research provides insights into the adsorption behavior of these molecules on metal surfaces, contributing to the development of new corrosion inhibitors (Obot & Gasem, 2014).
Microbial Metabolism
The microbial metabolism of pyrazines has been a subject of study, revealing the role of bacteria and fungi in synthesizing and degrading various pyrazine molecules. This research sheds light on the biological processes involving pyrazines, with implications for food, agriculture, and medicine (Rajini et al., 2011).
Propriétés
IUPAC Name |
2-methyl-3-(1-methylpiperidin-4-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-11(13-6-5-12-9)15-10-3-7-14(2)8-4-10/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRVWNQNIFTZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2928884.png)
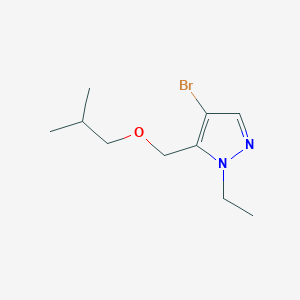
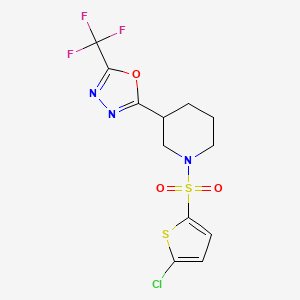
![2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2928891.png)
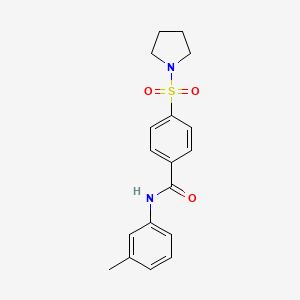
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine;dihydrochloride](/img/structure/B2928893.png)

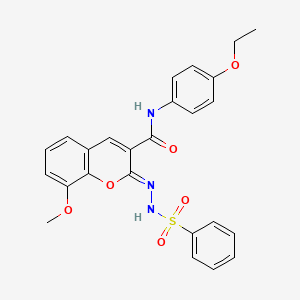
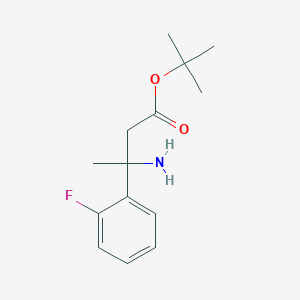
![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2928899.png)

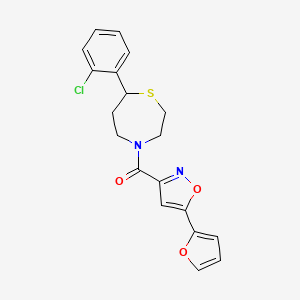
![7-Methoxy-6-azaspiro[2.6]non-6-ene](/img/structure/B2928902.png)
